The incorporation of deuterium atoms (d6) into the molecule stabilizes it against further metabolism, making it a reliable tracer for studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of Venlafaxine [, ].
R-ODV-d6 serves as an internal standard in mass spectrometry (MS) experiments. An internal standard is a compound with similar chemical properties to the target analyte (ODV) but with a distinct mass due to the presence of deuterium. This allows for accurate quantification of ODV in biological samples by comparing its signal intensity to the internal standard [, ].
R-ODV-d6 can be used to investigate the metabolic pathways of Venlafaxine. By analyzing the different deuterium-labeled metabolites of R-ODV-d6, researchers can gain insights into the specific enzymes involved in O-Desmethylvenlafaxine formation [].
R-(-)-O-Desmethyl-Venlafaxine-d6 is a deuterated form of O-desmethylvenlafaxine, which is a significant metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly prescribed for depression and anxiety disorders. The chemical structure of R-(-)-O-Desmethyl-Venlafaxine-d6 is represented by the formula C₁₆H₂₅D₆N₀₂, indicating that it contains six deuterium atoms. This modification allows for enhanced tracking in metabolic studies due to the distinct mass of deuterium compared to hydrogen.
The primary biological activity of R-(-)-O-Desmethyl-Venlafaxine-d6 lies in its role as an active metabolite of venlafaxine. It exhibits potent inhibition of serotonin and norepinephrine reuptake, contributing to its antidepressant effects. Studies have shown that the R-enantiomer is particularly effective in enhancing neurotransmitter activity within the central nervous system . This compound has been linked to improved mood and reduced anxiety symptoms in clinical settings.
The synthesis of R-(-)-O-Desmethyl-Venlafaxine-d6 typically involves the demethylation of venlafaxine using various reagents. A notable method includes the use of trialkylborohydride in an alkali metal salt form, which allows for selective removal of methyl groups without altering the compound's optical activity . The process generally requires controlled conditions over several hours to achieve high yields of the desired product while minimizing byproducts.
R-(-)-O-Desmethyl-Venlafaxine-d6 is primarily used in pharmacokinetic studies to understand the metabolism of venlafaxine and its effects on human physiology. Its unique isotopic labeling with deuterium enables researchers to trace its metabolic pathways more accurately in biological systems. Additionally, it serves as a reference standard in analytical chemistry for validating methods such as liquid chromatography-mass spectrometry (LC-MS/MS) used in drug monitoring .
Interaction studies involving R-(-)-O-Desmethyl-Venlafaxine-d6 often focus on its pharmacokinetic properties when co-administered with other medications. Research indicates that both venlafaxine and its metabolites can interact with various cytochrome P450 enzymes, affecting their metabolism and efficacy. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .
R-(-)-O-Desmethyl-Venlafaxine-d6 shares structural similarities with several other compounds within the class of serotonin-norepinephrine reuptake inhibitors and related metabolites. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Venlafaxine | C₁₆H₁₈N₂O₂ | Parent compound; racemic mixture; broad SNRI activity. |
| O-Desmethylvenlafaxine | C₁₆H₂₄N₂O₂ | Major active metabolite; similar activity profile. |
| N-Desmethylvenlafaxine | C₁₅H₁₇N₂O₂ | Active metabolite; less potent than O-desmethyl form. |
| R-(+)-Venlafaxine | C₁₆H₁₈N₂O₂ | One enantiomer of venlafaxine; distinct pharmacodynamics. |
R-(-)-O-Desmethyl-Venlafaxine-d6 is unique due to its deuterated form, which facilitates precise tracking in metabolic studies while retaining the pharmacological properties associated with its non-deuterated counterparts.
R-(-)-O-Desmethyl-Venlafaxine-d6 is a deuterium-labeled analytical standard with the molecular formula C16H19D6NO2 [2] [3] [4]. The compound represents the deuterated form of the R-enantiomer of O-desmethylvenlafaxine, where six hydrogen atoms have been replaced with deuterium isotopes [5] . The systematic chemical name for this compound is (R)-4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)phenol [2] [4] [9].
The molecular structure consists of a cyclohexanol ring system attached to a phenolic group through an ethyl bridge, with a dimethylamino group where the methyl groups are deuterated . The molecular weight is 269.41 g/mol for the deuterated compound [3] [7] [15], compared to 263.38 g/mol for the non-deuterated parent compound [8] [13]. The Chemical Abstracts Service registry number for R-(-)-O-Desmethyl-Venlafaxine-d6 is 1062609-96-4 [2] [4] [5].
Table 1: Molecular Properties of R-(-)-O-Desmethyl-Venlafaxine-d6
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H19D6NO2 | [2] [3] [4] |
| Molecular Weight | 269.41 g/mol | [3] [7] [15] |
| CAS Number | 1062609-96-4 | [2] [4] [5] |
| Chemical Name | (R)-4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)phenol | [2] [4] [9] |
R-(-)-O-Desmethyl-Venlafaxine-d6 exists as a solid at room temperature with high purity levels typically exceeding 95% as determined by high-performance liquid chromatography [10]. The compound demonstrates enhanced stability compared to its non-deuterated counterpart due to the kinetic isotope effect associated with carbon-deuterium bond formation [18] [20].
The deuterated compound exhibits altered physicochemical properties compared to the parent molecule, including modified lipophilicity characteristics [18] [21]. The presence of deuterium atoms results in a smaller molar volume and lower lipophilicity, with an estimated change in log P of approximately -0.006 per deuterium substitution [21]. The carbon-deuterium bonds are approximately 6-10 times more stable than carbon-hydrogen bonds, leading to increased metabolic stability [18] [19].
Storage conditions for R-(-)-O-Desmethyl-Venlafaxine-d6 typically require protection from light and moisture, with recommended storage temperatures ranging from -20°C to room temperature depending on the intended use duration [3]. The compound shows good solubility in organic solvents commonly used in analytical applications [3].
Table 2: Physical and Chemical Properties
| Property | Characteristic | Reference |
|---|---|---|
| Physical State | Solid | [10] |
| Purity | >95% (HPLC) | [10] |
| Storage Temperature | -20°C to room temperature | [3] |
| Stability | Enhanced due to deuterium substitution | [18] [20] |
| Lipophilicity Change | Δlog P ≈ -0.036 (6 deuterium atoms) | [21] |
R-(-)-O-Desmethyl-Venlafaxine-d6 represents the R-enantiomer configuration of the deuterated O-desmethylvenlafaxine molecule [2] [4] [9]. The stereochemistry is determined by the configuration at the carbon center bearing the phenyl and cyclohexanol substituents [16] [29]. The R-configuration indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the substituents are arranged in a clockwise manner [16].
Research has demonstrated that venlafaxine and its metabolites exhibit stereoselective pharmacological properties, with the R-enantiomer showing distinct characteristics compared to the S-enantiomer [16] [29] [33]. Studies indicate that R-venlafaxine inhibits both norepinephrine and serotonin synaptic reuptake, while S-venlafaxine primarily inhibits serotonin reuptake [33]. This stereoselectivity extends to the metabolites, including O-desmethylvenlafaxine enantiomers [29] [30].
The enantiomeric purity of R-(-)-O-Desmethyl-Venlafaxine-d6 is maintained through careful synthetic procedures and quality control measures [32]. Analytical methods for enantiomeric determination typically employ chiral separation techniques such as chiral high-performance liquid chromatography or capillary electrophoresis with cyclodextrin-based chiral selectors [30] [34] [35].
Table 3: Stereochemical Properties
| Property | Value | Reference |
|---|---|---|
| Enantiomeric Configuration | R-(-) | [2] [4] [9] |
| Optical Activity | Levorotatory | [2] [4] |
| Chiral Centers | 1 | [16] |
| Enantiomeric Excess | >95% | [10] |
The primary distinction between R-(-)-O-Desmethyl-Venlafaxine-d6 and its non-deuterated counterpart lies in the isotopic substitution of six hydrogen atoms with deuterium [2] [3]. This modification results in a molecular weight increase from 263.38 g/mol to 269.41 g/mol [3] [8]. The deuterated version demonstrates significantly enhanced metabolic stability due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [18] [19].
Mass spectrometric analysis reveals distinct fragmentation patterns between the deuterated and non-deuterated compounds [24] [27]. The deuterated compound shows characteristic mass shifts in its fragmentation ions, with the base peak typically appearing at m/z values that are 6 mass units higher than the corresponding non-deuterated fragments [17] [24].
Pharmacokinetic studies suggest that deuterated compounds may exhibit altered absorption, distribution, and elimination profiles compared to their non-deuterated counterparts [14] [18]. The deuterium kinetic isotope effect can result in prolonged half-life and increased systemic exposure for the deuterated compound [18] [19].
The deuterated compound serves primarily as an analytical internal standard in bioanalytical methods due to its chemical similarity to the parent compound while maintaining distinct mass spectrometric properties [15] [24]. This application takes advantage of the nearly identical physicochemical properties while providing mass spectrometric differentiation necessary for accurate quantitation [27] [28].
Table 4: Comparative Properties of Deuterated vs. Non-deuterated Compounds
| Property | R-(-)-O-Desmethyl-Venlafaxine-d6 | R-(-)-O-Desmethyl-Venlafaxine | Reference |
|---|---|---|---|
| Molecular Weight | 269.41 g/mol | 263.38 g/mol | [3] [8] |
| Deuterium Content | 6 atoms | 0 atoms | [2] [3] |
| Metabolic Stability | Enhanced | Standard | [18] [19] |
| Bond Strength (C-D vs C-H) | 6-10 times stronger | Standard | [18] [21] |
| Primary Application | Analytical standard | Research compound | [15] |